DL-AP7 Exhibits 3-Fold Lower In Vitro Potency at Cortical NMDA Receptors Compared to D-AP5, Enabling Submaximal Antagonism for Mechanistic Studies
In a standardized cortical wedge preparation bath application assay measuring antagonism of 40 µM NMDA, DL-AP7 displayed an IC50 of 11.1 ± 2.1 µM, representing a 3-fold lower potency compared to D-AP5 (IC50 = 3.7 ± 0.32 µM) and a 17-fold lower potency compared to CPP (IC50 = 0.64 ± 0.06 µM) [1]. This intermediate potency profile is essential for applications where complete NMDA receptor blockade would obscure graded responses or where the experimental design requires partial receptor occupancy to mimic physiological levels of glutamatergic tone.
| Evidence Dimension | In vitro potency (IC50) for NMDA antagonism |
|---|---|
| Target Compound Data | IC50 = 11.1 ± 2.1 µM |
| Comparator Or Baseline | D-AP5: IC50 = 3.7 ± 0.32 µM; CPP: IC50 = 0.64 ± 0.06 µM; CPMP: IC50 = 1.65 ± 0.13 µM; CPPP: IC50 = 0.89 ± 0.09 µM |
| Quantified Difference | DL-AP7 is ~3-fold less potent than D-AP5; ~17-fold less potent than CPP |
| Conditions | Cortical wedge preparation; bath application; antagonism of 40 µM NMDA-evoked responses |
Why This Matters
The reduced potency of DL-AP7 relative to newer antagonists makes it the preferred choice for experiments requiring partial, titratable NMDA receptor blockade rather than complete inhibition.
- [1] Lodge D, Davies SN, Jones MG, Millar J, Manallack DT, Ornstein PL, et al. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. Br J Pharmacol. 1988;95(3):957-65. PMID: 2905186. View Source
